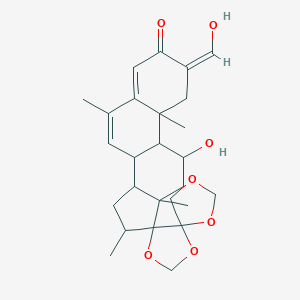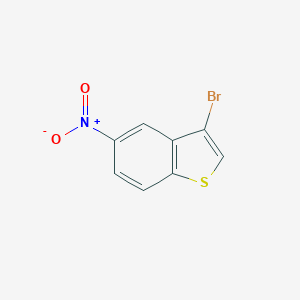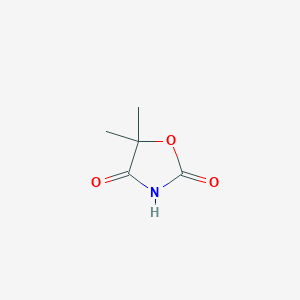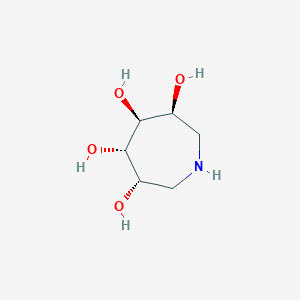
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol, also known as D-tartaric acid, is a chiral molecule that has been widely studied for its potential applications in various fields of science. This molecule has four stereocenters and can exist in eight different stereoisomers, making it a versatile compound for research purposes.
Scientific Research Applications
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol has been extensively studied for its potential applications in various fields of science. In the field of medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a chiral selector in chromatography and as a resolving agent for racemic mixtures.
Mechanism Of Action
The mechanism of action of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response.
Biochemical And Physiological Effects
Studies have shown that (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and to modulate the immune response. In addition, it has been shown to have a low toxicity profile, making it a potential candidate for use in pharmaceuticals and agrochemicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is its chiral nature, which makes it a valuable tool for studying chiral molecules and reactions. It is also readily available and has a low toxicity profile, making it easy to handle in the laboratory. However, one of the limitations of this compound is its high cost, which may limit its use in some research applications.
Future Directions
There are many potential future directions for the study of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol. One area of research could be the development of new synthetic methods for the production of this compound. Another area of research could be the investigation of its potential use as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of its mechanism of action and its effects on the immune response could lead to the development of new anti-inflammatory and analgesic drugs. Finally, the use of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol as a chiral selector in chromatography and as a resolving agent for racemic mixtures could also be an area of future research.
Conclusion:
In conclusion, (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol is a versatile chiral molecule that has many potential applications in various fields of science. Its anti-inflammatory and analgesic properties, as well as its chiral nature, make it a valuable tool for studying chiral molecules and reactions. Further research into the synthesis, mechanism of action, and potential applications of this compound could lead to the development of new drugs and agrochemicals, as well as new methods for studying chiral molecules.
Synthesis Methods
The synthesis of (3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol can be achieved through various methods, including chemical synthesis and microbial fermentation. One of the most common methods of chemical synthesis is the reaction of tartaric acid with sodium hydroxide, followed by reduction with sodium borohydride. Microbial fermentation involves the use of microorganisms such as bacteria and fungi to produce the compound through a series of enzymatic reactions.
properties
CAS RN |
16647-61-3 |
|---|---|
Product Name |
(3S,4S,5S,6S)-Hexahydro-1H-azepine-3,4,5,6-tetrol |
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol |
InChI |
InChI=1S/C6H13NO4/c8-3-1-7-2-4(9)6(11)5(3)10/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
InChI Key |
MRFFNLOQLBWKPJ-BXKVDMCESA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O |
SMILES |
C1C(C(C(C(CN1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(CN1)O)O)O)O |
synonyms |
1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3S,4R,5R,6S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



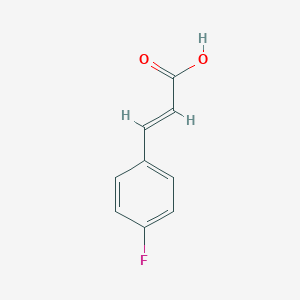
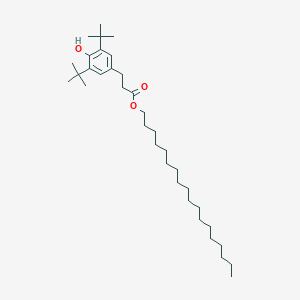
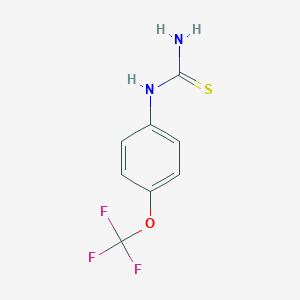
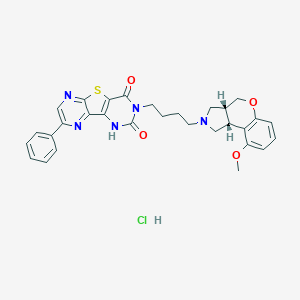
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
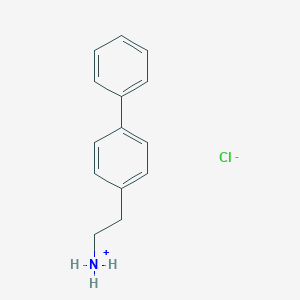

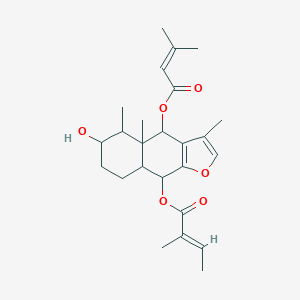

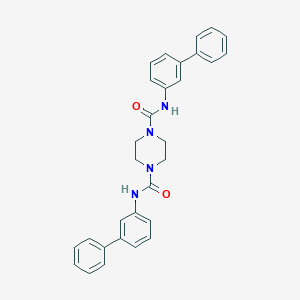
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
